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Compound of Interest

Compound Name: Spidoxamat

Cat. No.: B6598133

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spidoxamat is a novel insecticide developed by Bayer Crop Science, belonging to the
chemical class of tetramic acid derivatives. Its unique spirocyclic structure contributes to its
efficacy against a range of piercing-sucking insect pests. The primary mode of action of
Spidoxamat is the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in the
biosynthesis of fatty acids. This disruption of lipid metabolism leads to the eventual mortality of
target pests. This document provides a comprehensive overview of the discovery, synthesis,
and mechanism of action of Spidoxamat, intended for a technical audience.

Physicochemical Properties

A summary of the key physicochemical properties of Spidoxamat is presented below. While
specific experimental values for properties such as melting point, boiling point, and vapor
pressure are not publicly available, the fundamental molecular characteristics are well-defined.
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Property Value Source

2-(4-chloro-2,6-
dimethylphenyl)-1-hydroxy-

IUPAC Name 9,12-dioxa-4- N/A
azadispiro[4.2.4.2]tetradec-1-
en-3-one

CAS Number 907187-07-9 N/A

Molecular Formula C19H22CINO4 N/A

Molecular Weight 363.8 g/mol N/A

Generally soluble in organic
Solubility solvents. Specific solubility N/A

data is not publicly available.

Synthesis of Spidoxamat

The synthesis of Spidoxamat involves a multi-step process culminating in the formation of its
characteristic spirocyclic tetramic acid structure. The key steps include the formation of an
amide intermediate followed by an intramolecular Dieckmann cyclization to construct the
tetramic acid ring.

General Synthetic Scheme

The overall synthetic strategy can be visualized as a two-stage process: the coupling of a
substituted benzoyl chloride with a spirocyclic amine derivative, followed by an intramolecular
cyclization to yield the final product.

Figure 1: General Synthetic Workflow for Spidoxamat.

Representative Experimental Protocol

While a detailed, step-by-step protocol for the synthesis of Spidoxamat is proprietary, the
following representative procedure is based on the known chemistry of tetramic acid synthesis,
particularly the Dieckmann cyclization, and analogies to the synthesis of related compounds
like Spirotetramat.
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Step 1: Amide Formation

To a solution of the appropriate spirocyclic amine derivative in a suitable aprotic solvent (e.qg.,
dichloromethane, tetrahydrofuran), add a base (e.g., triethylamine, pyridine) and cool the
mixture to 0°C in an ice bath.

Slowly add a solution of 4-chloro-2,6-dimethylbenzoyl chloride in the same solvent to the
cooled mixture with stirring.

Allow the reaction to warm to room temperature and stir for several hours until the reaction is
complete, as monitored by an appropriate technique (e.g., TLC, LC-MS).

Upon completion, quench the reaction with water and extract the product with an organic
solvent.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure to yield the crude amide intermediate.

Purify the crude product by column chromatography on silica gel.
Step 2: Dieckmann Cyclization

Dissolve the purified amide intermediate in a dry, aprotic solvent (e.g., anhydrous
tetrahydrofuran) under an inert atmosphere (e.g., nitrogen, argon).

Add a strong base, such as potassium tert-butoxide (KOtBu), to the solution at room
temperature with vigorous stirring.

Heat the reaction mixture to reflux and monitor the progress of the cyclization by TLC or LC-
MS.

After the reaction is complete, cool the mixture to room temperature and carefully quench
with a saturated aqueous solution of ammonium chloride.

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and
concentrate in vacuo.

© 2025 BenchChem. All rights reserved. 3/5 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6598133?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

 Purify the resulting crude Spidoxamat by recrystallization or column chromatography to
yield the final product.

Characterization: The final product should be characterized by standard analytical techniques,
including *H NMR, 3C NMR, mass spectrometry, and elemental analysis, to confirm its identity
and purity.

Mechanism of Action: Inhibition of Fatty Acid
Biosynthesis

Spidoxamat's insecticidal activity stems from its ability to inhibit the enzyme acetyl-CoA
carboxylase (ACCase). ACCase is a biotin-dependent enzyme that catalyzes the irreversible
carboxylation of acetyl-CoA to produce malonyl-CoA. This is the first committed step in the
biosynthesis of fatty acids.

By inhibiting ACCase, Spidoxamat effectively blocks the production of malonyl-CoA, a crucial
building block for the synthesis of long-chain fatty acids. Fatty acids are essential for numerous
biological functions in insects, including energy storage, cell membrane integrity, and the
production of signaling molecules. The disruption of this vital metabolic pathway ultimately
leads to the death of the insect.

 To cite this document: BenchChem. [Spidoxamat: A Technical Guide to its Discovery and
Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b6598133#discovery-and-synthesis-of-spidoxamat]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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